molecular formula C10H9NO2S B6256719 3-(1,3-benzothiazol-6-yl)propanoic acid CAS No. 1158749-52-0

3-(1,3-benzothiazol-6-yl)propanoic acid

Cat. No.: B6256719
CAS No.: 1158749-52-0
M. Wt: 207.25 g/mol
InChI Key: JAPBOTLLCLRBEV-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-6-yl)propanoic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-6-yl)propanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization . One common method is the reaction of 2-aminobenzenethiol with propionic acid under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

3-(1,3-benzothiazol-6-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Properties

CAS No.

1158749-52-0

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-6-yl)propanoic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)4-2-7-1-3-8-9(5-7)14-6-11-8/h1,3,5-6H,2,4H2,(H,12,13)

InChI Key

JAPBOTLLCLRBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)SC=N2

Purity

95

Origin of Product

United States

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